N-(2-fluorobenzyl)-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a fluorophenyl group, a methylphenoxy group, and a pyridinyl group attached to an acetamide backbone. It is of interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H19FN2O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19FN2O2/c1-16-9-11-18(12-10-16)26-15-21(25)24(20-8-4-5-13-23-20)14-17-6-2-3-7-19(17)22/h2-13H,14-15H2,1H3 |
InChI Key |
XYWVNWKKQGABFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
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